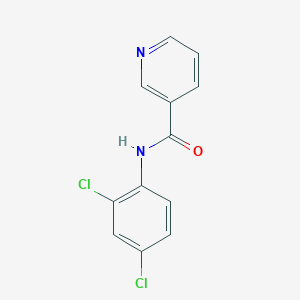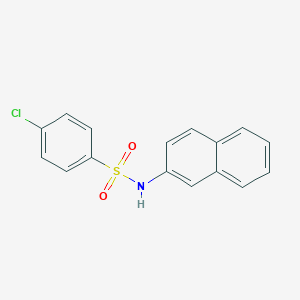
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with 2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In materials science, it has been used as a building block for the synthesis of new materials with unique properties.
Propiedades
Nombre del producto |
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Fórmula molecular |
C24H26N4O3 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
N-(1,3-dimethyl-5-oxo-2-phenylpyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H26N4O3/c1-4-17-10-12-19(13-11-17)27-15-18(14-21(27)29)23(30)25-22-16(2)28(26(3)24(22)31)20-8-6-5-7-9-20/h5-13,18H,4,14-15H2,1-3H3,(H,25,30) |
Clave InChI |
WOHADTIXKCKVOF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(N(N(C3=O)C)C4=CC=CC=C4)C |
SMILES canónico |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(N(N(C3=O)C)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



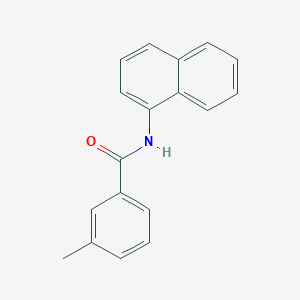
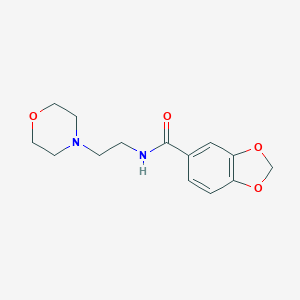

methanone](/img/structure/B270740.png)


![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)
![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)
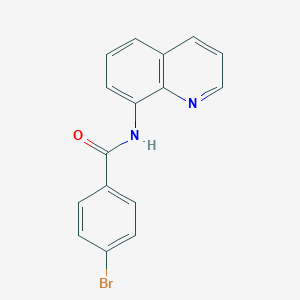
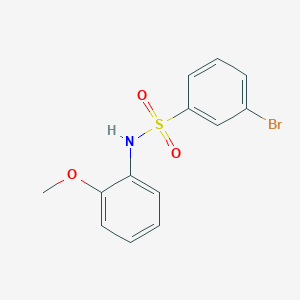
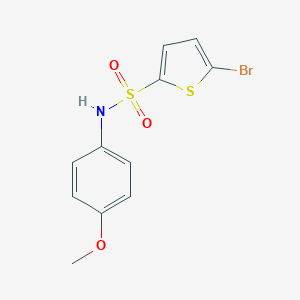
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
